Cas no 648900-68-9 (tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate)
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (2-fluoro-3-hydroxypropyl)-, 1,1-dimethylethyl ester
- tert-butyl 2-fluoro-3-hydroxypropylcarbamate
- tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate
- DTXSID50423588
- tert-butyl(2-fluoro-3-hydroxypropyl)carbamate
- rac-tert-butyl (2-fluoro-3-hydroxypropyl)carbamate
- 648900-68-9
- AKOS027411567
- AB85776
- SB46191
- MFCD22571459
- tert-Butyl2-fluoro-3-hydroxypropylcarbamate
- 3-(Boc-amino)-2-fluoro-1-propanol
- tert-butyl (2-fluoro-3-hydroxypropyl)carbamate
- EN300-321757
- SCHEMBL1814117
- SY267364
- DB-299080
- (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate
- tert-butyl [2-fluoro-3-hydroxypropyl]carbamate
- Carbamic acid, (2-fluoro-3-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
- DB-299007
- (S)-TERT-BUTYL (2-FLUORO-3-HYDROXYPROPYL)CARBAMATE
-
- MDL: MFCD22571459
- Inchi: 1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)
- InChI Key: MXXNEFMIRPHICR-UHFFFAOYSA-N
- SMILES: FC(CO)CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 193.11148
- Monoisotopic Mass: 193.11142153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 58.56
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D921599-1g |
3-(Boc-amino)-2-fluoro-1-propanol |
648900-68-9 | 95% | 1g |
$855 | 2024-07-19 | |
| Enamine | EN300-321757-0.05g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 0.05g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-321757-0.1g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 0.1g |
$1183.0 | 2025-03-19 | |
| Enamine | EN300-321757-0.25g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 0.25g |
$1235.0 | 2025-03-19 | |
| Enamine | EN300-321757-0.5g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 0.5g |
$1289.0 | 2025-03-19 | |
| Enamine | EN300-321757-1.0g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
| Enamine | EN300-321757-2.5g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
| Enamine | EN300-321757-5.0g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
| Enamine | EN300-321757-10.0g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
| Enamine | EN300-321757-1g |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate |
648900-68-9 | 1g |
$1343.0 | 2023-09-04 |
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate Suppliers
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate
tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate: A Comprehensive Overview
The compound CAS No 648900-68-9, also known as tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate, is a chemical substance that has garnered attention in various scientific and industrial applications. This compound is a derivative of carbamate, which is a functional group characterized by the presence of an oxygen atom double-bonded to a carbon atom, which is also bonded to an amino group. The structure of tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate includes a tert-butyl group, a fluoro-substituted propyl chain, and a hydroxyl group, making it a versatile molecule with potential applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate in drug development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the design of inhibitors for specific enzymes. For instance, its ability to form stable amide bonds has been leveraged in the creation of peptide-based drugs, which are known for their high specificity and efficacy in targeting disease-related proteins.
In addition to its role in pharmaceuticals, tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate has shown promise in agrochemical applications. Its fluoro-substituted propyl chain contributes to its lipophilicity, which is a desirable property for pesticides and herbicides that need to penetrate plant tissues effectively. Recent research has focused on optimizing its stability under environmental conditions, ensuring that it remains active while minimizing potential ecological impacts.
The synthesis of tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Scientists have developed efficient synthetic pathways that minimize waste and improve yield, aligning with the principles of green chemistry. These advancements have made the compound more accessible for large-scale production, facilitating its integration into various industrial processes.
Beyond its practical applications, the study of CAS No 648900-68-9 has contributed to our understanding of carbamate chemistry. Researchers have investigated its reactivity under different conditions, revealing insights into how substituent effects influence the molecule's behavior. For example, the presence of the hydroxyl group introduces hydrogen bonding capabilities, which can significantly impact the compound's solubility and bioavailability.
In conclusion, tert-butyl N-(2-fluoro-3-hydroxypropyl)carbamate, with its unique structure and versatile properties, continues to be a subject of interest in both academic and industrial settings. Its potential applications span across multiple domains, driven by ongoing research that seeks to unlock its full potential while ensuring safety and sustainability.
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